molecular formula C19H19N7O3 B2886624 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-69-9

7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2886624
CAS No.: 443329-69-9
M. Wt: 393.407
InChI Key: WUSCHWSWWXXLAW-UHFFFAOYSA-N
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Description

7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the desired heterocyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen can yield reduced forms of the compound.

    Substitution: Various substituents can be introduced into the molecule, replacing existing groups.

    Cyclization: Formation of additional ring structures through intramolecular reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α, β-unsaturated compounds in the presence of ethanol and heat can yield fluorescent pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-11-15(18(27)22-14-9-4-5-10-20-14)16(26-19(21-11)23-24-25-26)12-7-6-8-13(28-2)17(12)29-3/h4-10,16H,1-3H3,(H,20,22,27)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSCHWSWWXXLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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